![molecular formula C20H20N6O2 B3000217 N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1219906-16-7](/img/structure/B3000217.png)
N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as an imidazole ring, a pyrazolopyridine core, and a carboxamide group, which are common in drug design for various therapeutic targets.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of imidazo[1,2-a]pyridine carboxamides involves the design and synthesis of new antitubercular agents with excellent in vitro activity against Mycobacterium tuberculosis strains . Similarly, the synthesis of imidazo[1,5-a]pyridine derivatives for stable N-heterocyclic carbenes involves the generation of new types of carbenes characterized by Rh(I) mono- and biscarbenes . These methods could provide insights into the synthesis of the compound , although the exact synthetic route would need to be developed based on the specific structure of the target molecule.
Molecular Structure Analysis
The molecular structure of the compound includes an imidazole ring, which is a five-membered planar ring with two nitrogen atoms that is known for its role in the stability of N-heterocyclic carbenes . The pyrazolopyridine core is a fused bicyclic structure that is often seen in compounds with antimycobacterial activity . The presence of a carboxamide group is a common feature in drug molecules due to its hydrogen bonding capability, which can enhance biological activity .
Chemical Reactions Analysis
The compound's chemical reactivity would be influenced by its functional groups. The imidazole ring can participate in electrophilic substitution reactions, while the carboxamide group can engage in amide bond formation or hydrolysis under certain conditions. The pyrazolopyridine core may undergo various reactions such as alkylation, acylation, or sulfonation, depending on the position of the substituents and the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings suggests it would likely have a high degree of lipophilicity, which could affect its solubility and permeability. The compound's stability, melting point, and boiling point would be influenced by the presence of the imidazole and pyrazolopyridine rings, which are known to confer thermal stability to molecules . The carboxamide group could enhance the compound's solubility in polar solvents due to its ability to form hydrogen bonds .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study by Grošelj et al. (2015) detailed the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, highlighting a method suitable for constructing a larger library of similar compounds. Key compounds in this class were characterized using NMR and X-ray analysis, contributing to the understanding of their molecular structure and properties (Grošelj et al., 2015).
Experimental and Theoretical Studies on Functionalization Reactions
- Yıldırım et al. (2005) explored the functionalization reactions of related compounds, providing insights into the chemistry and potential applications of these molecules in various scientific fields. This study included both experimental and theoretical approaches to understand the reaction mechanisms (Yıldırım et al., 2005).
Potential Biological Activity
- Kumar and Mashelker (2007) investigated novel oxadiazole heterocyclic compounds containing a pyranopyridine moiety, closely related to the compound . These compounds are expected to exhibit hypertensive activity, indicating potential therapeutic applications (Kumar & Mashelker, 2007).
Multidentate N-heterocyclic Compounds and Complexes
- Research by Caballero et al. (2001) on a new multidentate N-heterocyclic biscarbene, closely related to the queried compound, demonstrated the stability and reactivity of these molecules, contributing to the field of organometallic chemistry (Caballero et al., 2001).
Synthesis of Novel Derivatives and Their Potential Applications
- Abdelhamid and Gomha (2013) conducted research on the synthesis of new pyrazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine derivatives, and thieno[2,3-b]pyridine derivatives, demonstrating the versatility and potential applications of these compounds in various scientific fields (Abdelhamid & Gomha, 2013).
Direcciones Futuras
Future research could focus on further elucidating the biological activity of this compound and its potential applications. For example, it could be interesting to explore its potential use in the treatment of various diseases, given the wide range of biological activities exhibited by imidazole derivatives .
Propiedades
IUPAC Name |
5-benzyl-N-(3-imidazol-1-ylpropyl)-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c27-19(22-7-4-9-25-10-8-21-14-25)16-12-26(11-15-5-2-1-3-6-15)13-17-18(16)23-24-20(17)28/h1-3,5-6,8,10,12-14H,4,7,9,11H2,(H,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZUWYLZNBDYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NNC3=O)C(=C2)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B3000136.png)
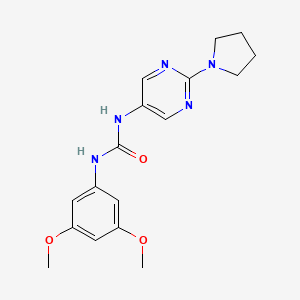
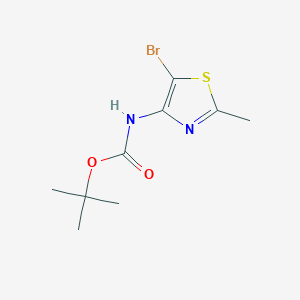
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3000142.png)

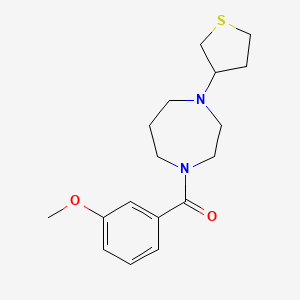
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B3000145.png)
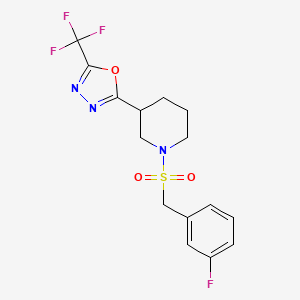
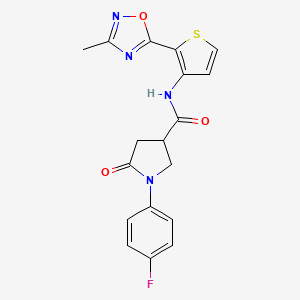


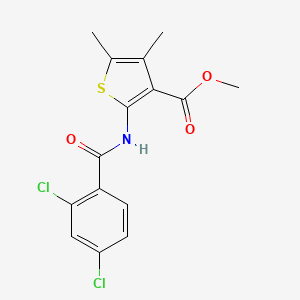
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B3000156.png)